2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide involves condensation reactions, highlighting methods to prepare novel compounds with potential antioxidant activity. One study describes synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives (Gopi & Dhanaraju, 2020). These methods showcase the versatility and chemical reactivity of indole derivatives, particularly in synthesizing compounds with significant antioxidant properties.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide often features significant conjugation and potential for hydrogen bonding, which can influence their chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds shows the importance of hydrogen bonding in determining the molecular conformation and intermolecular interactions, as seen in studies of related acetamide derivatives (Helliwell et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives involves various reactions including nucleophilic substitution and condensation. These reactions are essential for creating a wide array of compounds with diverse biological activities. The synthesis and characterization of related compounds reveal the complexity and potential of these molecules in chemical synthesis and application (Nakai et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, the crystalline structure of 2-(2-formylphenoxy)acetamide, a compound with a similar functional group arrangement, was determined using X-ray diffraction, showcasing the importance of structural analysis in understanding compound behavior (Geetha et al., 2023).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and interactions with biological molecules, are fundamental aspects of research on 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives. Studies exploring the synthesis and biological activity evaluation of similar compounds provide insights into their chemical properties and potential applications (Debnath & Ganguly, 2015).
Scientific Research Applications
Summary of the Application
The compound “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” and its derivatives have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Methods of Application
The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The compounds were then screened for antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods .
Results or Outcomes
The antioxidant activity result reveals that most of the compounds exhibited considerable activity in both methods and the values are very close to the standards . Among the synthesized compounds, compounds 3j, 3a, and 3k showed remarkable activity at low concentrations . These compounds showed the highest activity among the prepared analogues due to the attachment of halogens connected at the appropriate place in the phenyl ring .
2. Alkaloid Synthesis
Summary of the Application
Indole derivatives, including “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
Methods of Application
The synthesis of indole derivatives involves various chemical reactions, including condensation .
Results or Outcomes
The application of indole derivatives has shown promising results in the treatment of cancer cells, microbes, and different types of disorders .
3. Antiproliferative Activities
Summary of the Application
“2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” and its derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines .
Methods of Application
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Results or Outcomes
Some of the target compounds demonstrated effective activities towards the three tumor cell lines .
4. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Summary of the Application
2-Arylpropanoic acids, which include “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide”, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) .
Methods of Application
These compounds are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Results or Outcomes
The use of these compounds has shown significant relief in the symptoms of arthritis and musculoskeletal disorders .
5. Antiviral Activities
Summary of the Application
Indole derivatives, including “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide”, have shown potential as antiviral agents .
Methods of Application
The antiviral activities of these compounds are typically evaluated using in vitro assays against a variety of viruses .
Results or Outcomes
While specific results for “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” are not available, indole derivatives in general have shown promising antiviral activities .
6. Tubulin Polymerization Inhibitors
Summary of the Application
Certain derivatives of “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” have been found to inhibit the polymerization of tubulin, a protein that is critical for cell division .
Methods of Application
These compounds were evaluated for their ability to inhibit tubulin polymerization in cell-based assays .
Results or Outcomes
One compound in particular, referred to as “7d” in the study, was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit tubulin polymerization in a manner consistent with the drug colchicine . This suggests that “7d” and potentially other derivatives of “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” could be developed further as tubulin polymerization inhibitors .
properties
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNUMFCLRBFHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344753 |
Source
|
Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
CAS RN |
61922-00-7 |
Source
|
Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.